molecular formula C12H20N4 B567000 N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine CAS No. 1359705-77-3

N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine

Cat. No.: B567000
CAS No.: 1359705-77-3
M. Wt: 220.32
InChI Key: OQDTXZAMLUTVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a pyrimidine ring substituted with a piperidine moiety and two methyl groups attached to the nitrogen atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloropyrimidine with piperidine in the presence of a base to form 4-(piperidin-3-ylmethyl)pyrimidine. This intermediate is then subjected to N,N-dimethylation using formaldehyde and formic acid or other methylating agents under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine moiety with a dimethylated pyrimidine ring makes it a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

N,N-dimethyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-16(2)12-14-7-5-11(15-12)8-10-4-3-6-13-9-10/h5,7,10,13H,3-4,6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDTXZAMLUTVLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856587
Record name N,N-Dimethyl-4-[(piperidin-3-yl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359705-77-3
Record name N,N-Dimethyl-4-[(piperidin-3-yl)methyl]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.